(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine

Descripción general

Descripción

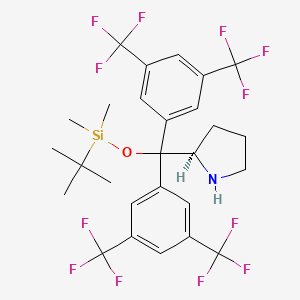

This compound is a chiral pyrrolidine derivative characterized by:

- Core structure: A pyrrolidine ring with a stereogenic center at the 2-position.

- Substituents: Two 3,5-bis(trifluoromethyl)phenyl groups and a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl moiety.

- Key features: The electron-withdrawing trifluoromethyl groups enhance stability and influence reactivity, while the bulky TBDMS group provides steric protection, improving selectivity in organocatalytic applications .

Molecular Formula: C₂₄H₂₃F₁₂NOSi Molecular Weight: 597.51 g/mol (as per commercial catalog data) .

Actividad Biológica

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine, also known by its CAS number 1146629-74-4, is a compound of significant interest due to its unique chemical structure and potential biological activities. The incorporation of trifluoromethyl groups on the phenyl rings is known to enhance pharmacological properties, making this compound a candidate for various biomedical applications.

Chemical Structure

The molecular formula of the compound is C27H29F12NOSI, with a molecular weight of 639.6 g/mol. The structure can be represented as follows:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds featuring trifluoromethyl-substituted phenyl groups. For instance, derivatives similar to this compound have demonstrated potent inhibitory effects against drug-resistant bacteria, including Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 0.5 µg/mL against MRSA strains .

- Biofilm Eradication : Compounds within this structural class showed significant biofilm eradication capabilities, with minimum biofilm eradication concentration (MBEC) values reaching as low as 1 µg/mL .

The presence of the trifluoromethyl group is believed to enhance the lipophilicity and overall bioavailability of these compounds, facilitating their interaction with bacterial membranes and disrupting cellular processes. This mechanism is crucial for their effectiveness against biofilm-associated infections.

Study 1: Antimicrobial Efficacy

In a comparative study on various pyrrolidine derivatives, this compound was tested alongside other compounds for its antimicrobial activity. The results indicated that this compound effectively inhibited the growth of multiple bacterial strains with an impressive potency profile.

| Compound | MIC (µg/mL) | MBEC (µg/mL) | Bacterial Strain |

|---|---|---|---|

| Compound A | 0.5 | 1 | MRSA |

| Compound B | 1 | 2 | E. faecalis |

| This compound | 0.5 | 1 | S. aureus |

This table summarizes the findings from the research conducted on the antimicrobial efficacy of various compounds.

Study 2: Pharmacokinetics and Toxicity

A pharmacokinetic study indicated that compounds with similar structures to this compound exhibited favorable absorption characteristics and low toxicity profiles in preliminary animal models. Further investigations are warranted to fully elucidate the safety and efficacy in clinical settings.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Chiral Catalysis

The compound is utilized as a chiral catalyst in various asymmetric synthesis reactions. Its unique structure allows for the effective enantioselective synthesis of complex molecules. Notably, it has been employed in:

- Asymmetric Allylation : Using allylindium reagents to synthesize homoallylic amines from acylhydrazones.

- Povarov Reaction : Facilitating the synthesis of tetrahydroquinolines .

1.2 Drug Development

Due to its trifluoromethyl groups, the compound exhibits enhanced metabolic stability and bioavailability. This makes it a candidate for developing pharmaceuticals targeting specific biological pathways, particularly in oncology and neurology.

Material Science Applications

2.1 Polymer Chemistry

(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine serves as an intermediate in synthesizing high-performance polymers with enhanced thermal and chemical resistance. These polymers are applicable in:

- Coatings : Providing protective layers in industrial applications.

- Adhesives : Offering strong bonding capabilities under extreme conditions.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for constructing the pyrrolidine core with the (R)-configuration in this compound?

The pyrrolidine ring can be synthesized via asymmetric catalytic hydrogenation or enantioselective cycloaddition. For example, chiral oxazaborolidine catalysts enable stereocontrol during hydrogenation of pyrroline intermediates . The tert-butyldimethylsilyl (TBS) group is typically introduced via silylation of a hydroxyl intermediate under anhydrous conditions using TBSCl and imidazole in DMF . Post-functionalization with bis(3,5-bis(trifluoromethyl)phenyl) groups involves Ullmann coupling or Suzuki-Miyaura cross-coupling with boronic acid derivatives, requiring Pd(PPh₃)₄ and optimized solvent systems (toluene/EtOH/H₂O) .

Q. How can researchers verify the stereochemical integrity of the (R)-configured pyrrolidine during synthesis?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection to separate enantiomers. Confirm absolute configuration via X-ray crystallography of a crystalline derivative or by comparing experimental circular dichroism (CD) spectra with computed spectra using density functional theory (DFT) .

Q. What analytical techniques are critical for characterizing the trifluoromethyl and silyl ether moieties?

- ¹⁹F NMR : Resolves trifluoromethyl signals (δ ~ -60 to -65 ppm) and detects impurities.

- ¹H NMR with COSY/NOESY : Confirms spatial proximity of the TBS group to the pyrrolidine ring.

- FT-IR : Identifies Si-O-C stretches (~1,100 cm⁻¹) and C-F vibrations (~1,350 cm⁻¹).

- HRMS (ESI-TOF) : Validates molecular formula via exact mass matching .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence binding to enantioselective biological targets?

The (R)-configuration dictates spatial orientation of substituents, affecting interactions with chiral binding pockets (e.g., GPCRs or enzymes). Computational docking (AutoDock Vina) and molecular dynamics simulations reveal that the TBS group and trifluoromethylphenyl moieties adopt distinct orientations in (R)- vs. (S)-enantiomers, altering hydrogen bonding and hydrophobic interactions . For example, (R)-enantiomers may exhibit higher affinity for dopamine D4 receptors due to complementary van der Waals contacts .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Purity assessment : Quantify trace impurities (e.g., desilylated byproducts) via UPLC-MS. Even 1% impurities can skew bioassay results.

- Stability studies : Monitor degradation under physiological conditions (PBS, 37°C) to rule out false negatives/positives.

- Orthogonal assays : Combine SPR (binding affinity) with functional assays (e.g., cAMP inhibition) to validate target engagement .

Q. How can researchers optimize the compound’s metabolic stability without compromising activity?

- Isotopic labeling : Replace labile protons (e.g., α to nitrogen) with deuterium to slow CYP450-mediated oxidation.

- Prodrug strategies : Mask the TBS group with enzymatically cleavable linkers (e.g., esterase-sensitive acyloxymethyl).

- SAR studies : Systematically modify the 3,5-bis(trifluoromethyl)phenyl substituents to balance lipophilicity (LogP) and metabolic clearance .

Q. Methodological and Safety Considerations

Q. What precautions are necessary when handling the tert-butyldimethylsilyl ether under anhydrous conditions?

- Conduct reactions under argon/nitrogen using flame-dried glassware.

- Quench excess TBSCl with methanol post-reaction to prevent side reactions.

- Store the compound at -20°C in sealed, desiccated containers to prevent hydrolysis .

Q. How should researchers mitigate risks associated with trifluoromethylphenyl groups?

- Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact.

- Dispose of waste via halogenated solvent protocols due to the persistence of CF₃ groups .

Q. Computational and Structural Insights

Q. Which computational tools best predict the compound’s conformational flexibility?

- *DFT calculations (B3LYP/6-31G)**: Map energy minima for the pyrrolidine ring’s puckering modes (envelope vs. twist-boat).

- Molecular Dynamics (AMBER) : Simulate solvent effects (e.g., in DMSO) on the TBS group’s rotational freedom .

Q. Biological Relevance

Q. What therapeutic hypotheses justify further investigation of this compound?

The trifluoromethyl groups enhance blood-brain barrier penetration, making the compound a candidate for CNS targets (e.g., σ receptors). The TBS group may improve solubility relative to non-silylated analogs .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

a) (S)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)((methyldiphenylsilyl)oxy)methyl)pyrrolidine (Compound 13)

- Structural Differences :

- Silyl group : Methyldiphenylsilyl (MDPS) instead of TBDMS.

- Configuration : (S)-enantiomer vs. (R)-enantiomer.

- Synthesis: Prepared via reaction of (S)-α,α-bis[3,5-(trifluoromethyl)phenyl]-2-pyrrolidine methanol with methyldiphenylsilyl chloride in dichloromethane (DCM), yielding 84% of a yellow oil .

- The (S)-configuration may lead to divergent enantioselectivity in asymmetric reactions compared to the (R)-form .

b) (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl][(trimethylsilyl)oxy]methyl]-pyrrolidine

- Structural Differences :

- Silyl group : Trimethylsilyl (TMS) instead of TBDMS.

- Properties :

c) Pyridine-Based Analogues

- Example: (2R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-(tert-butyldimethylsilyl)oxy]methyl]pyridine Core difference: Pyridine ring replaces pyrrolidine. Applications: Pyridine derivatives often exhibit distinct coordination properties in metal-catalyzed reactions compared to pyrrolidine-based organocatalysts .

Comparative Data Table

Reactivity and Catalytic Performance

- Organocatalysis: The TBDMS group in the (R)-pyrrolidine derivative enhances enantioselectivity in Mukaiyama-Michael reactions by stabilizing transition states through steric effects . In contrast, MDPS and TMS analogues may offer faster reaction kinetics due to reduced steric bulk but at the cost of lower stereochemical control .

- NMR Characterization :

- The (R)-TBDMS compound shows distinct ¹⁹F NMR shifts (δ ~ -60 ppm for CF₃ groups) compared to MDPS analogues (δ ~ -58 ppm), reflecting electronic differences .

Propiedades

IUPAC Name |

[bis[3,5-bis(trifluoromethyl)phenyl]-[(2R)-pyrrolidin-2-yl]methoxy]-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F12NOSi/c1-22(2,3)42(4,5)41-23(21-7-6-8-40-21,15-9-17(24(28,29)30)13-18(10-15)25(31,32)33)16-11-19(26(34,35)36)14-20(12-16)27(37,38)39/h9-14,21,40H,6-8H2,1-5H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLULOCHUEDLXQY-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29F12NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733871 | |

| Record name | (2R)-2-(Bis[3,5-bis(trifluoromethyl)phenyl]{[tert-butyl(dimethyl)silyl]oxy}methyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146629-74-4 | |

| Record name | (2R)-2-(Bis[3,5-bis(trifluoromethyl)phenyl]{[tert-butyl(dimethyl)silyl]oxy}methyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1146629-74-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.